(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride or polyphosphoric acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted aryl halide and a suitable nucleophile.
Coupling with Phenylacrylamide: The final step involves the coupling of the oxadiazole derivative with phenylacrylamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylacrylamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted phenylacrylamide derivatives.
Scientific Research Applications
(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-{2-[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE: Similar structure with a different substitution pattern on the phenyl ring.
(2E)-N-{2-[5-(3-HYDROXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE: Hydroxyl group instead of a methoxy group.
(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE: Thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(E)-N-[2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H19N3O3/c1-29-19-11-7-10-18(16-19)23-26-27-24(30-23)20-12-5-6-13-21(20)25-22(28)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,25,28)/b15-14+ |
InChI Key |
ACWNFWDTWDVKKG-CCEZHUSRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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